UNII-09BM0V691H, also known as 5-(1-Methylethyl)-2,8-nonanedione, is a chemical compound with the molecular formula and a molecular weight of 198.30 g/mol. It is classified under ketones and serves as an important intermediate in organic synthesis. The compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine.
This compound is cataloged with the CAS number 55023-57-9 and is primarily synthesized in laboratory settings or industrially. Its applications span from fragrance production to biological research.
5-(1-Methylethyl)-2,8-nonanedione is classified as a diketone due to the presence of two carbonyl groups in its structure. It is also categorized under aliphatic compounds due to its open-chain structure.
The synthesis of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through several chemical routes. A common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions.
The molecular structure of 5-(1-Methylethyl)-2,8-nonanedione features two carbonyl groups located at the 2nd and 8th positions of a nonane chain. The compound's structural representation can be expressed in various formats:
| Property | Value |
|---|---|
| IUPAC Name | 5-propan-2-ylnonane-2,8-dione |
| InChI | InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3 |
| InChI Key | BREDJDFEELXLIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CCC(=O)C)CCC(=O)C |
The compound's structural data indicates its potential reactivity due to the presence of carbonyl functionalities which are known to participate in various chemical reactions.
5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions:
The major products formed from these reactions include carboxylic acids and alcohols, depending on the specific reagents and conditions employed.
The mechanism of action for 5-(1-Methylethyl)-2,8-nonanedione primarily revolves around its reactivity as a diketone:
Data regarding its exact mechanisms in biological contexts remains an area for further research.
Relevant analyses indicate that these properties make it suitable for diverse applications in both industrial and laboratory settings.
5-(1-Methylethyl)-2,8-nonanedione finds applications across several fields:
This compound's versatility underscores its significance in both research and commercial applications.
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9